5-chloro-2-hydroxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N’~1~-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzohydrazide core with a 5-chloro-2-hydroxy substitution and an (E,2E)-3-phenyl-2-propenylidene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’~1~-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzohydrazide and cinnamaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general procedure is as follows:
Starting Materials: 5-chloro-2-hydroxybenzohydrazide and cinnamaldehyde.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours (typically 2-4 hours).
Product Isolation: The reaction mixture is cooled, and the product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N’~1~-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 5-chloro-2-hydroxy-N’~1~-[(E,2E)-3-phenyl-2-propenyl]benzohydrazine.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-chloro-2-hydroxy-N’~1~-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are being explored in medicinal chemistry. Its derivatives may serve as lead compounds for developing new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N’~1~-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzohydrazide: Lacks the (E,2E)-3-phenyl-2-propenylidene moiety, resulting in different reactivity and applications.
2-Hydroxy-N’~1~-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide: Similar structure but without the chlorine substitution, affecting its chemical properties.
5-Chloro-2-hydroxy-N’~1~-[(E)-3-phenyl-2-propenylidene]benzohydrazide: Similar but with different stereochemistry, which can influence its biological activity.
Uniqueness
The presence of both the 5-chloro-2-hydroxy and (E,2E)-3-phenyl-2-propenylidene groups in 5-chloro-2-hydroxy-N’~1~-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-8-9-15(20)14(11-13)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-11,20H,(H,19,21)/b7-4+,18-10+ |
InChI Key |
INMJRMBKJZXMFI-UOMISXDJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.